molecular formula C7H6BrNO3 B505902 1-Bromo-2-methoxy-3-nitrobenzene CAS No. 98775-19-0

1-Bromo-2-methoxy-3-nitrobenzene

Cat. No. B505902
CAS RN: 98775-19-0
M. Wt: 232.03g/mol
InChI Key: YAYBLVOBUIXMQY-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-nitrobenzene is a solid compound with a molecular weight of 232.03 . It has a CAS number of 98775-19-0 .


Synthesis Analysis

The synthesis of 1-Bromo-2-methoxy-3-nitrobenzene can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Other methods include displacement reactions with nitrite ions , and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-methoxy-3-nitrobenzene is C7H6BrNO3 . The InChI code is 1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-3-nitrobenzene is a solid at room temperature . It has a density of 1.6±0.1 g/cm³, a boiling point of 296.4±20.0 °C at 760 mmHg, and a flash point of 133.1±21.8 °C . It has a molar refractivity of 47.2±0.3 cm³ .

Scientific Research Applications

  • X-ray Diffraction Studies 1-Bromo-2-methoxy-3-nitrobenzene has been used in the study of anisotropic displacement parameters, providing valuable insights into the challenges faced in experimental versus theoretical approaches in crystallography. These studies emphasize the complexity and unpredictability of experimental procedures, especially for compounds like 1-bromo-2-methoxy-3-nitrobenzene (Mroz et al., 2020).

  • Surface Engineering and Electronic Structure Analysis Research has explored the grafting of benzene derivatives, including 1-Bromo-2-methoxy-3-nitrobenzene, onto silicon surfaces. This process, examined through techniques like ultraviolet photoemission and X-ray photoelectron spectroscopy, is significant for understanding molecular interactions and electron transfer in materials science (Hunger et al., 2006).

  • Synthesis Applications The compound has been utilized in one-step synthesis methods for creating anisoles, highlighting its role in streamlined chemical production processes. This demonstrates the compound's utility in organic synthesis, particularly in the formation of anisoles from nitrobenzenes (Zilberman, 2003).

  • Palladium-Mediated Chemical Synthesis 1-Bromo-2-methoxy-3-nitrobenzene is involved in palladium[0]-mediated Ullmann cross-coupling reactions. These reactions are crucial for the synthesis of various organic compounds like quinolines and phenanthridines, underscoring its significance in complex organic synthesis (Banwell et al., 2004).

  • Photoelectrochemical Studies The compound's photoelectrochemical behavior has been studied, particularly its reduction in different chemical environments. Such studies are pivotal in understanding the electrochemical properties of nitrobenzene derivatives and their potential applications in fields like solar energy and battery technology (Compton & Dryfe, 1994).

  • Organomercury Compound Synthesis It has been used in the synthesis of organomercury compounds, demonstrating its versatility in creating complex chemical structures, which are of interest in various chemical and pharmaceutical applications (Deacon et al., 1986).

  • Electrochemical Reduction Studies The electrochemical behavior of 1-Bromo-2-methoxy-3-nitrobenzene and related compounds has been a subject of study, especially in the context of electrosynthesis and chemical transformations at electrodes. These studies are crucial for the development of new electrochemical processes and materials (Du & Peters, 2010).

Safety And Hazards

1-Bromo-2-methoxy-3-nitrobenzene is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYBLVOBUIXMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913085
Record name 1-Bromo-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-3-nitrobenzene

CAS RN

98775-19-0
Record name 1-Bromo-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methoxy-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

2-Bromo-6-nitro-phenol 1b (46.55 g, 0.214 mol) was dissolved in 500 mL of acetone followed by addition of potassium carbonate (35.36 g, 0.26 mol) and iodomethane (20.1 mL, 0.32 mol). The reaction mixture was heated to reflux at 70° C. for 40 hours. The reaction mixture was concentrated under reduced pressure and diluted with 1300 mL of ethyl acetate and 500 mL of water. The aqueous layer was extracted with ethyl acetate (300 mL×2). The combined organic extracts were washed with 4 M hydrochloric acid and saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 1-bromo-2-methoxy-3-nitro-benzene 1c (44.59 g, yield 90.0%) as a brown solid.
Quantity
46.55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35.36 g
Type
reactant
Reaction Step Two
Quantity
20.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-6-nitrophenol (5.1 g, 23.4 mmol) was dissolved in DMF (60 mL), then 95% NaH (900 mg, 35.6 mmol) was added in a few portions, followed by the addition of iodomethane (3.0 mL, 6.8 g, 48.5 mmol). The reaction was stirred at room temperature overnight, then heated at 50° C. for 3 hours. The reaction was cooled, poured into water, and the solids filtered off and dried. The product (5.5 g, 100%) was recovered as tan solids. 1H NMR (300 MHz, DMSO-d6) δ 8.02 (dd, J=8.1, 1.7 Hz, 1H), 7.96 (dd, J=8.1, 1.7 Hz, 1H), 7.83 (dd, 8.1, 8.1 Hz, 1H), 3.92 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 2-Bromo-6-nitro-phenol (43.6 g, 0.2 mol), K2CO3 (82.9 g, 0.6 mol), acetone (600 mL) is stirred at 70° C. for 1 h. Then MeI (85.14 g, 0.6 mol) is slowly added to the reaction mixture and refluxed for 8 h. After reaction, filtered and the filtrate is extracted with ethyl acetate (3×1000 mL). The combined SnCl2 organic phase is washed with water and brine, dried over Na2SO4, concentrated in vacuo to obtain the desired product.
Quantity
43.6 g
Type
reactant
Reaction Step One
Name
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
85.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-bromo-6-nitrophenol (10.8 g; 0.0495 mol.), methyl iodide (3.4 mL; 0.00545 mol.) and potassium carbonate (8.2 g; 0.0592 mol.) in acetone (250 mL) was stirred and heated under reflux for 24 h.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Abdulhamid - 2019 - repository.kaust.edu.sa
Polymers with intrinsic microporosity (PIMs) showed the potential to provide highly permeable and highly selective membranes for gas separation applications with the ability to fine-…
Number of citations: 0 repository.kaust.edu.sa

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